molecular formula C28H28N8O2 B13843260 N-Desmethyl N-Nitroso Imatinib

N-Desmethyl N-Nitroso Imatinib

Cat. No.: B13843260
M. Wt: 508.6 g/mol
InChI Key: VLMTWVXKQVBYLS-UHFFFAOYSA-N
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Description

N-Desmethyl N-Nitroso Imatinib is a derivative of Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST). This compound is a metabolite of Imatinib, formed through metabolic processes involving demethylation and nitrosation. It retains some of the biological activity of its parent compound, making it a subject of interest in pharmacological and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl N-Nitroso Imatinib typically involves the demethylation of Imatinib followed by nitrosation. The demethylation process can be achieved using various demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl N-Nitroso Imatinib can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could lead to the formation of amines .

Scientific Research Applications

N-Desmethyl N-Nitroso Imatinib has several scientific research applications:

Mechanism of Action

N-Desmethyl N-Nitroso Imatinib exerts its effects by inhibiting tyrosine kinases, similar to its parent compound Imatinib. It binds to the ATP-binding site of the BCR-ABL tyrosine kinase, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation. The compound also interacts with other molecular targets, including c-KIT and PDGF receptors, contributing to its broad-spectrum activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl N-Nitroso Imatinib is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its nitroso group may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H28N8O2

Molecular Weight

508.6 g/mol

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-nitrosopiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C28H28N8O2/c1-20-4-9-24(17-26(20)33-28-30-12-10-25(32-28)23-3-2-11-29-18-23)31-27(37)22-7-5-21(6-8-22)19-35-13-15-36(34-38)16-14-35/h2-12,17-18H,13-16,19H2,1H3,(H,31,37)(H,30,32,33)

InChI Key

VLMTWVXKQVBYLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)N=O)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

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